molecular formula C17H17NO3 B2421407 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 868145-85-1

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2421407
CAS No.: 868145-85-1
M. Wt: 283.327
InChI Key: FWJRUZOARDWXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is built around the benzo[d]oxazol-2(3H)-one scaffold, a privileged structure known for its diverse biological activities. This scaffold is frequently employed in the design and synthesis of novel therapeutic agents due to its ability to interact with various biological targets . Research into structurally related benzo[d]oxazol-2(3H)-one derivatives has demonstrated their potential as core components in developing c-Met kinase inhibitors, which are a promising class of targeted anti-cancer therapeutics . Furthermore, analogues of this scaffold have shown notable anti-inflammatory activity in preclinical models, acting through mechanisms that may involve cyclooxygenase (COX) enzyme inhibition . The specific substitution with the 4-isopropoxybenzyl group at the 3-position is a key structural feature that may be explored to optimize properties like potency, selectivity, and metabolic stability. This compound is intended for research and development purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJRUZOARDWXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321197
Record name 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868145-85-1
Record name 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 4-isopropoxybenzylamine with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzo[d]oxazole ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules, especially those featuring the benzo[d]oxazole moiety. It is crucial in developing new materials with tailored properties.

Biology

  • Neuroprotective Effects : Research indicates that 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one exhibits neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. It promotes the phosphorylation of Akt and glycogen synthase kinase, which are vital in cell survival pathways.

Medicine

  • Anti-inflammatory and Antimicrobial Properties : The compound has been explored for its potential in drug development due to its anti-inflammatory and antimicrobial effects. It shows promise as a candidate for treating various inflammatory conditions and infections.

Industrial Applications

  • Material Science : In industry, this compound is utilized in developing new materials, particularly those with optical or electronic properties. Its unique chemical structure allows for modifications that can lead to enhanced material characteristics.

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study demonstrated that this compound significantly reduced neuroinflammation and apoptosis in neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's pathology. The mechanism involved downregulating nuclear factor-kappa B (NF-kB), a key player in inflammation.
  • Antimicrobial Activity Assessment : In vitro studies revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions it as a potential lead compound for antibiotic development .

Summary of Findings

Application AreaKey Findings
ChemistryServes as a building block for complex organic synthesis.
BiologyExhibits neuroprotective effects; potential treatment for Alzheimer’s disease.
MedicineDemonstrates anti-inflammatory and antimicrobial properties; promising for drug development.
IndustryUseful in creating new materials with enhanced optical/electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, which are involved in cell survival and apoptosis pathways. Additionally, it decreases the expression of nuclear factor-kappa B, a key regulator of inflammation . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one can be compared with other benzo[d]oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

Biological Activity

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, one method includes using 4-isopropoxybenzaldehyde and 2-amino phenol in the presence of a suitable catalyst to facilitate the formation of the benzoxazole ring. The reaction parameters such as temperature and solvent choice can significantly influence the yield and purity of the product.

Anticancer Properties

Research indicates that derivatives of benzoxazole, including this compound, demonstrate significant anticancer activity. A study focusing on similar compounds revealed that specific analogs exhibited potent inhibition of c-Met kinase, an important target in cancer therapy. For example, a compound from this family showed an IC50 value of 1 nM against c-Met kinase and effectively inhibited the proliferation of EBC-1 cells at concentrations as low as 5 nM .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Poly(ADP-ribose) polymerase (PARP) : Compounds in this class have been shown to inhibit PARP activity, which is crucial for DNA repair processes in cancer cells. This inhibition can lead to increased sensitivity to chemotherapeutic agents .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Data Table: Biological Activity Summary

Activity IC50 Value Cell Line/Target Reference
c-Met Kinase Inhibition1 nMEBC-1
PARP Inhibition-SW620 Tumor Cells
Proliferation Inhibition5 nMEBC-1
Apoptosis Induction-Various Cancer Cell Lines

Case Studies

  • Study on c-Met Inhibition : A research study evaluated a series of benzoxazole derivatives for their ability to inhibit c-Met kinase. The findings indicated that modifications on the benzoxazole scaffold could enhance inhibitory potency, making these compounds promising candidates for targeted cancer therapies .
  • PARP Inhibitors in Cancer Treatment : Another investigation highlighted the role of benzoxazole derivatives as PARP inhibitors, demonstrating their potential in enhancing the efficacy of existing chemotherapeutics by preventing DNA repair in cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of benzoxazolone derivatives typically involves multistep reactions. Key approaches include:

  • Friedel-Crafts Acylation : Used to introduce substituents to the benzoxazolone core. For example, AlCl3-catalyzed acylation followed by NaBH4 reduction and nucleophilic substitution (e.g., tBuNH2) can yield derivatives with ~51–68% efficiency .
  • Piperazine Bridging : General Procedure D (as in ) involves coupling benzoxazolone cores with piperazine linkers, achieving yields of 49–68% through optimized stoichiometry and solvent selection (e.g., DMF or ethanol) .
  • Green Synthesis : Solvent-free or aqueous-phase reactions (e.g., using ethyl chloroacetate for cyclization) reduce environmental impact while maintaining yields of 63–68% .

Q. Optimization Tips :

  • Monitor reaction intermediates via TLC or HPLC.
  • Adjust temperature (e.g., 100°C for Boc deprotection) and catalyst loading to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing benzoxazolone derivatives, and how are key functional groups identified?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming substituent connectivity. For example:
    • Aromatic protons appear at δ 7.10–7.36 ppm (benzoxazolone core) .
    • Piperazine methylene groups resonate at δ 2.11–3.67 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks at 422.1954 for C23H26N4O4) with <1 ppm error .
  • Elemental Analysis : Confirms purity (e.g., C: 55.76%, H: 5.70%, N: 11.31% for C23H28Cl2N4O4) .

Q. Functional Group Identification :

  • Isopropoxy groups show distinct triplet signals in 1H NMR (δ ~1.2–1.4 ppm).
  • Carbonyl (C=O) in benzoxazolone appears at ~156 ppm in 13C NMR .

Q. What in vitro assays are recommended for initial biological screening of benzoxazolone derivatives?

Methodological Answer:

  • Anticancer Activity :
    • MTT assay to assess cytotoxicity (IC50 values).
    • Apoptosis induction via caspase-3/7 activation assays .
  • Neuroprotection :
    • Glutamate-induced excitotoxicity models in neuronal cells (e.g., SH-SY5Y) .
    • Measurement of reactive oxygen species (ROS) reduction .
  • Enzyme Inhibition :
    • Fluorescence-based assays for kinases or proteases (e.g., β2-adrenoceptor binding) .

Q. Priority Parameters :

  • Dose-response curves.
  • Selectivity indices (e.g., tumor vs. normal cell lines).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on pharmacological activity?

Methodological Answer:

  • SAR Design :
    • Synthesize analogs with varied substituents (e.g., halogens, alkyl chains, piperazine linkers).
    • Compare bioactivity data (e.g., sigma-2 receptor binding Ki values: 14.6 nM for CM572 vs. 10 µM for sigma-1) .
  • Key Findings :
    • Piperazine linkers enhance blood-brain barrier penetration for neuroactive derivatives .
    • Fluorophenyl groups improve sigma-2 receptor affinity (Ki < 20 nM) .

Q. Table 1: Substituent Impact on Sigma Receptor Binding

SubstituentSigma-1 Ki (µM)Sigma-2 Ki (nM)Reference
4-Fluorophenyl≥1014.6
Piperazine-butyl0.896.2
Chlorophenyl-thiazepaneN/A8.3 (anticancer)

Q. How can contradictions in biological activity data across experimental models be resolved?

Methodological Answer:

  • Root Cause Analysis :
    • Assay Variability : Compare IC50 values under standardized conditions (e.g., serum-free vs. serum-containing media).
    • Model Specificity : Validate targets in isogenic cell lines (e.g., CRISPR-Cas9 knockout of sigma receptors) .
  • Case Study : SN79 showed neuroprotection in rodents but required dose adjustments in PET imaging due to receptor occupancy differences .

Q. Strategies :

  • Use orthogonal assays (e.g., radioligand binding + functional cAMP assays).
  • Cross-validate in 3D tumor spheroids vs. monolayer cultures .

Q. What computational approaches predict sigma receptor binding in benzoxazolone derivatives?

Methodological Answer:

  • 3D Pharmacophore Modeling :
    • Catalyst 4.9 software generates models with hydrogen bond acceptors, hydrophobic regions, and ionizable features (correlation: R² = 0.89) .
    • Validated via Fisher randomization and leave-one-out tests .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., β2-adrenoceptor binding guided by free energy simulations) .

Q. Key Features :

  • Hydrophobic aromatic groups enhance sigma-1 binding.
  • Piperazine linkers improve conformational flexibility for target engagement .

Q. How are molecular targets validated for benzoxazolone derivatives?

Methodological Answer:

  • Competitive Binding Assays :
    • Use radiolabeled ligands (e.g., [³H]-DTG for sigma-2 receptors) to measure Ki values .
  • CRISPR-Cas9 Knockout :
    • Delete target genes (e.g., CDYL chromodomain) and assess loss of activity .
  • PET Imaging :
    • Track receptor occupancy in vivo (e.g., [11C]raclopride for dopamine D2 receptors) .

Q. What in vivo models evaluate neuroprotective effects of benzoxazolone derivatives?

Methodological Answer:

  • Rodent Models :
    • Methamphetamine-induced neurotoxicity: Measure dopamine transporter (DAT) expression and ROS levels .
    • Ischemic stroke: Middle cerebral artery occlusion (MCAO) with infarct volume analysis .
  • Endpoints :
    • Behavioral tests (rotarod, Morris water maze).
    • Biomarkers (GFAP for astrogliosis, Iba1 for microglial activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.